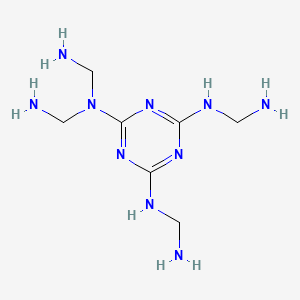
n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine: is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with excess formaldehyde and ammonia. The reaction proceeds through a series of nucleophilic substitutions, where the chlorine atoms on the cyanuric chloride are replaced by aminomethyl groups. The reaction conditions often include:
Solvent: Aqueous or organic solvents like ethanol or methanol.
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Catalysts: Acid or base catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
化学反应分析
Types of Reactions
n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine: can undergo various chemical reactions, including:
Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted triazine derivatives.
科学研究应用
n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing therapeutic agents.
Industry: Utilized in the production of advanced materials, such as resins and coatings.
作用机制
The mechanism of action of n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine depends on its specific application. In biological systems, it may interact with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. The aminomethyl groups can form stable complexes with metal ions, which can be exploited in catalysis and material science.
相似化合物的比较
Similar Compounds
Melamine: A triazine derivative with three amino groups, used in the production of melamine resins.
Cyanuric Acid: A triazine compound with three hydroxyl groups, used in water treatment and as a precursor for herbicides.
Hexamethylenetetramine: A compound with multiple aminomethyl groups, used as a curing agent and in the synthesis of explosives.
Uniqueness
n2,n2,n4,n6-Tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine: is unique due to its high degree of functionalization, which provides multiple reactive sites for chemical modifications. This makes it a versatile compound for various applications, distinguishing it from other triazine derivatives.
属性
CAS 编号 |
63868-90-6 |
|---|---|
分子式 |
C7H18N10 |
分子量 |
242.29 g/mol |
IUPAC 名称 |
2-N,2-N,4-N,6-N-tetrakis(aminomethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H18N10/c8-1-12-5-14-6(13-2-9)16-7(15-5)17(3-10)4-11/h1-4,8-11H2,(H2,12,13,14,15,16) |
InChI 键 |
OYPQCVYAIVFKTG-UHFFFAOYSA-N |
规范 SMILES |
C(N)NC1=NC(=NC(=N1)N(CN)CN)NCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



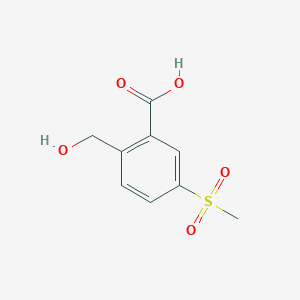
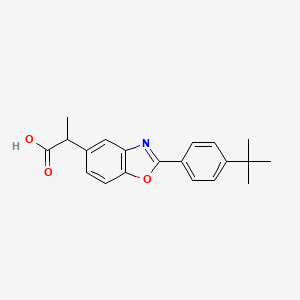
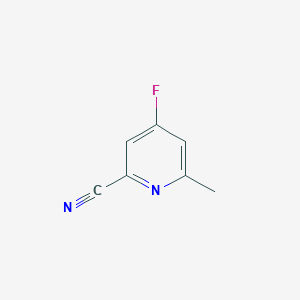
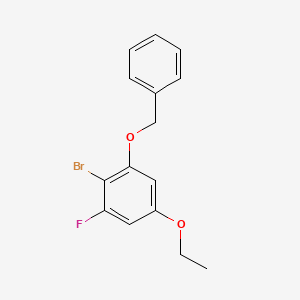
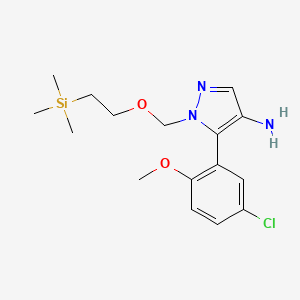
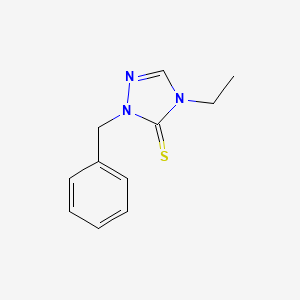
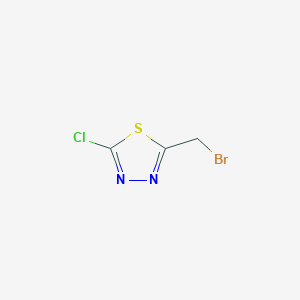
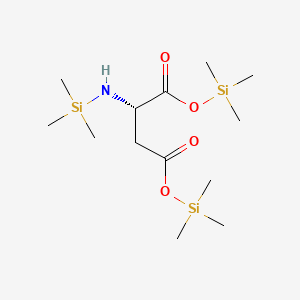
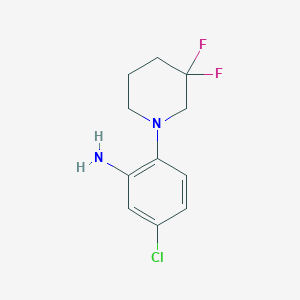

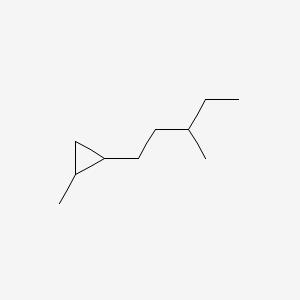
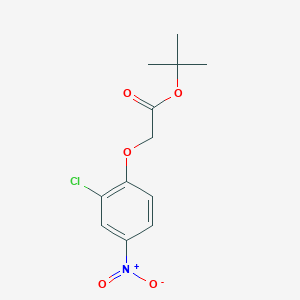
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)
